
3-(4-(tert-Butyl)phenyl)-7,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(tert-Butyl)phenyl)-7,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one, or 3-(4-(t-BOC)phenyl)-7,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one, is a synthetic compound with a wide range of applications in scientific research. It is a member of the cinnolin family, which includes compounds that are used in the synthesis of organic compounds. 3-(4-(t-BOC)phenyl)-7,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one has been used in the synthesis of various organic compounds, as well as in the study of the mechanism of action of certain drugs.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 3-(4-(tert-Butyl)phenyl)-7,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one involves the condensation of 4-tert-butylbenzaldehyde with 7,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one in the presence of a base, followed by reduction of the resulting imine to the corresponding amine.
Starting Materials
4-tert-butylbenzaldehyde, 7,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one, Base (e.g. sodium methoxide), Reducing agent (e.g. sodium borohydride)
Reaction
Step 1: Dissolve 4-tert-butylbenzaldehyde and 7,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one in a suitable solvent (e.g. ethanol)., Step 2: Add a base (e.g. sodium methoxide) to the reaction mixture and stir at room temperature for several hours., Step 3: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. dichloromethane)., Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude imine product., Step 5: Dissolve the crude imine product in a suitable solvent (e.g. ethanol) and add a reducing agent (e.g. sodium borohydride) to the reaction mixture., Step 6: Stir the reaction mixture at room temperature for several hours and quench the reaction by adding water., Step 7: Extract the product with a suitable organic solvent (e.g. dichloromethane) and dry the organic layer over anhydrous sodium sulfate., Step 8: Concentrate under reduced pressure to obtain the pure amine product.
Scientific Research Applications
3-(4-(t-BOC)phenyl)-7,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as amino acids, peptides, and nucleosides. It has also been used in the study of the mechanism of action of certain drugs, such as antibiotics and antifungal agents. Additionally, it has been used in the study of the synthesis of polycyclic aromatic hydrocarbons, which are compounds that are found in various natural products.
Mechanism Of Action
The mechanism of action of 3-(4-(t-BOC)phenyl)-7,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one is not fully understood. However, it is believed that the compound acts as an intermediate in the formation of various organic compounds, such as amino acids, peptides, and nucleosides. Additionally, it is believed that the compound can act as a catalyst in the synthesis of polycyclic aromatic hydrocarbons, which are compounds that are found in various natural products.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-(4-(t-BOC)phenyl)-7,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one are not fully understood. However, it is known that the compound can act as an intermediate in the formation of various organic compounds, such as amino acids, peptides, and nucleosides. Additionally, it is believed that the compound can act as a catalyst in the synthesis of polycyclic aromatic hydrocarbons, which are compounds that are found in various natural products.
Advantages And Limitations For Lab Experiments
The advantages of using 3-(4-(t-BOC)phenyl)-7,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one in laboratory experiments include its high reactivity and its ability to act as an intermediate in the formation of various organic compounds. Additionally, the compound is relatively inexpensive and easy to obtain. However, there are some limitations to using the compound in laboratory experiments. For example, the compound is sensitive to light and heat, and it can be difficult to store and handle. Additionally, the compound has a limited shelf life and can degrade over time.
Future Directions
The future directions for 3-(4-(t-BOC)phenyl)-7,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one are numerous. One potential future direction is to explore the compound’s potential applications in the field of drug development. Additionally, the compound could be used in the study of the synthesis of polycyclic aromatic hydrocarbons, which are compounds that are found in various natural products. Additionally, the compound could be used to explore the mechanism of action of certain drugs, such as antibiotics and antifungal agents. Finally, the compound could be used to develop new synthetic methods for the synthesis of organic compounds.
properties
IUPAC Name |
3-(4-tert-butylphenyl)-7,7-dimethyl-1,4,6,8-tetrahydrocinnolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-19(2,3)14-8-6-13(7-9-14)16-10-15-17(22-21-16)11-20(4,5)12-18(15)23/h6-9,22H,10-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGYGIIKCBMXHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CC(=NN2)C3=CC=C(C=C3)C(C)(C)C)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Tert-butyl)phenyl)-7,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


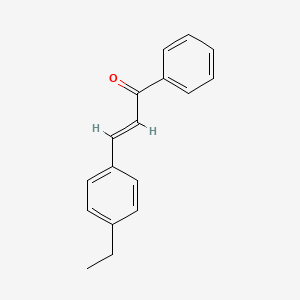
![4,6-Dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6355627.png)
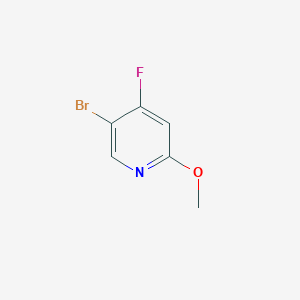
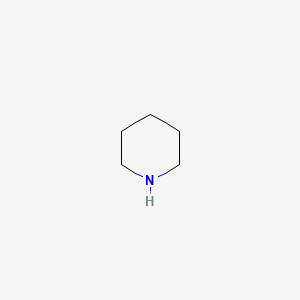
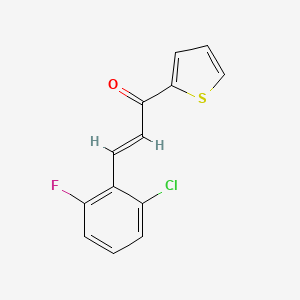
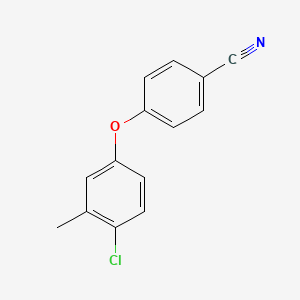

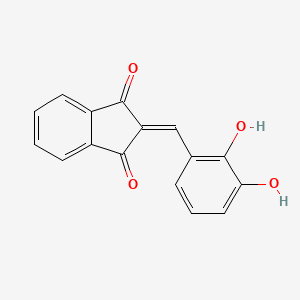

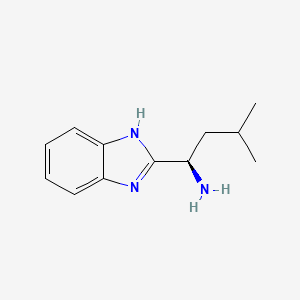
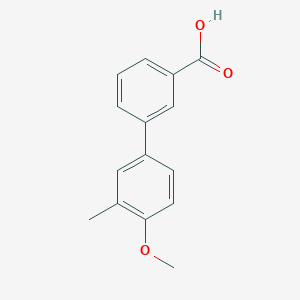

![8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6355701.png)